- Synthesis of biaryls, Science of Synthesis, 2010, 45, 547-626

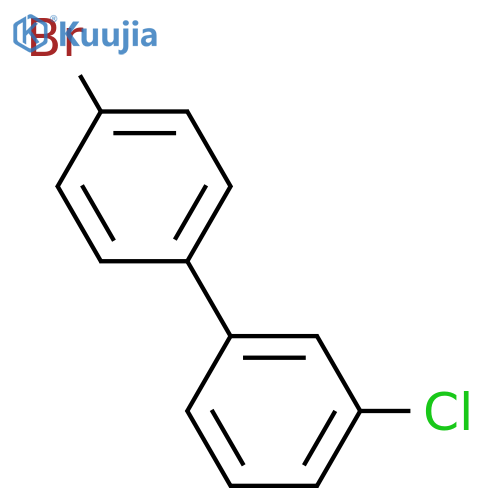

Cas no 91354-09-5 (4'-BROMO-3-CHLORO-BIPHENYL)

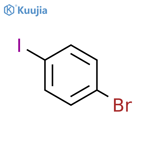

4'-BROMO-3-CHLORO-BIPHENYL structure

Nome del prodotto:4'-BROMO-3-CHLORO-BIPHENYL

4'-BROMO-3-CHLORO-BIPHENYL Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4'-BROMO-3-CHLORO-BIPHENYL

- 4-bromo-3'-chloro-1,1'-biphenyl

- 4′-Bromo-3-chloro-1,1′-biphenyl (ACI)

- Biphenyl, 4′-bromo-3-chloro- (7CI)

- 4-Bromo-3′-chloro-[1,1′-biphenyl]

- 4'-Bromo-3-chlorobiphenyl

- E81933

- 4-BROMO-3'-CHLOROBIPHENYL

- 91354-09-5

- DB-090597

- SCHEMBL4234459

- AKOS004117400

- 4'-BROMO-3-CHLORO-1,1'-BIPHENYL

- CS-0148354

- 1-bromo-4-(3-chlorophenyl)benzene

-

- Inchi: 1S/C12H8BrCl/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H

- Chiave InChI: URPIZWLJNVVCRW-UHFFFAOYSA-N

- Sorrisi: ClC1C=C(C2C=CC(Br)=CC=2)C=CC=1

Proprietà calcolate

- Massa esatta: 265.94979g/mol

- Massa monoisotopica: 265.94979g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 14

- Conta legami ruotabili: 1

- Complessità: 175

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 0Ų

- XLogP3: 5.3

4'-BROMO-3-CHLORO-BIPHENYL Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1241966-100g |

4-Bromo-3'-chlorobiphenyl |

91354-09-5 | 98% | 100g |

$361.00 | 2021-07-07 | |

| Fluorochem | 022533-2g |

4-Bromo-3'-chlorobiphenyl |

91354-09-5 | 97% | 2g |

£598.00 | 2022-03-01 | |

| Aaron | AR00GTLH-25g |

4-bromo-3'-chloro-1,1'-biphenyl |

91354-09-5 | 97% | 25g |

$62.00 | 2024-07-18 | |

| 1PlusChem | 1P00GTD5-250mg |

4-bromo-3'-chloro-1,1'-biphenyl |

91354-09-5 | 98% | 250mg |

$24.00 | 2024-04-20 | |

| 1PlusChem | 1P00GTD5-25g |

4-bromo-3'-chloro-1,1'-biphenyl |

91354-09-5 | 98% | 25g |

$86.00 | 2024-04-20 | |

| A2B Chem LLC | AH83753-1g |

4-bromo-3'-chloro-1,1'-biphenyl |

91354-09-5 | 98% | 1g |

$18.00 | 2024-07-18 | |

| 1PlusChem | 1P00GTD5-1g |

4-bromo-3'-chloro-1,1'-biphenyl |

91354-09-5 | 98% | 1g |

$24.00 | 2024-04-20 | |

| A2B Chem LLC | AH83753-10g |

4-bromo-3'-chloro-1,1'-biphenyl |

91354-09-5 | 95% | 10g |

$37.00 | 2024-05-20 | |

| 1PlusChem | 1P00GTD5-5g |

4-bromo-3'-chloro-1,1'-biphenyl |

91354-09-5 | 98% | 5g |

$37.00 | 2024-04-20 | |

| A2B Chem LLC | AH83753-5g |

4-bromo-3'-chloro-1,1'-biphenyl |

91354-09-5 | 98% | 5g |

$35.00 | 2024-07-18 |

4'-BROMO-3-CHLORO-BIPHENYL Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

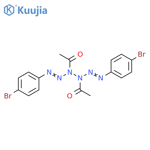

1.1 Reagents: Potassium carbonate , Triphenylphosphine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene ; 20 h, 80 °C; 80 °C → rt

Riferimento

- Structure-Affinity Relationships (SARs) and Structure-Kinetics Relationships (SKRs) of Kv11.1 Blockers, Journal of Medicinal Chemistry, 2015, 58(15), 5916-5929

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: Bis(dibenzylideneacetone)palladium , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ; 20 min, 60 °C; 60 °C → -30 °C

1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -30 °C; 12 h, -30 °C; -30 °C → rt

1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -30 °C; 12 h, -30 °C; -30 °C → rt

Riferimento

- Pd-catalyzed Kumada-Corriu cross-coupling reactions allowed the use of Knochel-type Grignard reagents, Journal of the American Chemical Society, 2007, 129(13), 3844-3845

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Aryl radicals from hexazadienes and tetrazenes, Canadian Journal of Chemistry, 1982, 60(8), 990-9

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Pyridine ; 18 h, 23 °C

Riferimento

- Visible-Light-Promoted, Catalyst-Free Gomberg-Bachmann Reaction: Synthesis of Biaryls, Journal of Organic Chemistry, 2019, 84(14), 9297-9306

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 24 h, reflux

Riferimento

- N-Arylated-Lactam-Type Imino-Sugars as New Immunosuppressive Agents: Discovery, Optimization, and Biological Evaluation, Chemistry - An Asian Journal, 2014, 9(8), 2260-2271

4'-BROMO-3-CHLORO-BIPHENYL Raw materials

- 1-Bromo-4-iodobenzene

- Acetic acid, 2-acetyl-1,2-bis[2-(4-bromophenyl)diazenyl]hydrazide

- Borate(1-),tetrafluoro-

- 1,4-Dibromobenzene

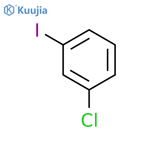

- 3-Chloroiodobenzene

- Benzenediazonium,3-chloro-

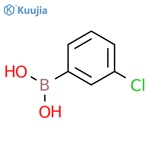

- (3-chlorophenyl)boronic acid

4'-BROMO-3-CHLORO-BIPHENYL Preparation Products

4'-BROMO-3-CHLORO-BIPHENYL Letteratura correlata

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

91354-09-5 (4'-BROMO-3-CHLORO-BIPHENYL) Prodotti correlati

- 2091023-95-7(2-methyl-1,1-dioxo-1lambda6,2-thiazetidine-4-carboxylic acid)

- 1806495-35-1(1-Bromo-1-(3-iodo-2-nitrophenyl)propan-2-one)

- 2408970-21-6(3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid)

- 307314-30-3(5'-O-DMT-N-(dimethylamino)methylidene-2'-deoxypseudoisocytidine)

- 2094362-25-9(1-{1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl}prop-2-en-1-one)

- 329209-30-5((5-Hydroxy-benzofuran-3-yl)-thiophen-2-yl-methanone)

- 235082-69-6((5-Chlorobenzofuran-2-yl)methanol)

- 2229608-83-5(1-(1-tert-butyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid)

- 1181533-98-1(N-Methyl-1-(5-methyl-2-thienyl)ethanamine hydrochloride)

- 2228904-37-6({5-(4-methylphenyl)furan-2-ylmethyl}hydrazine)

Fornitori consigliati

Taian Jiayue Biochemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Henglvyuan Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Nanjing jingzhu bio-technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso